Diethyl butylidenepropanedioate
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Overview
Description
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is known for its unique structure, which includes a butylidene group attached to a propanedioic acid backbone, esterified with two ethyl groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester can be synthesized through the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:
Propanedioic acid+2EthanolAcid catalystPropanedioic acid, 2-butylidene-, 1,3-diethyl ester+Water
Industrial Production Methods
In industrial settings, the production of propanedioic acid, 2-butylidene-, 1,3-diethyl ester involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality ester .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, 2-butylidene-, 1,3-diethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of different products. The ester groups can be hydrolyzed by esterases, releasing the corresponding alcohols and acids .
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, diethyl ester:
Uniqueness
Propanedioic acid, 2-butylidene-, 1,3-diethyl ester is unique due to the presence of the butylidene group, which imparts distinct chemical properties and reactivity compared to other esters of propanedioic acid. This structural feature makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
13937-11-6 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
diethyl 2-butylidenepropanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
HMTIRFYNPBFXRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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